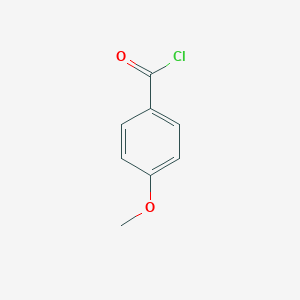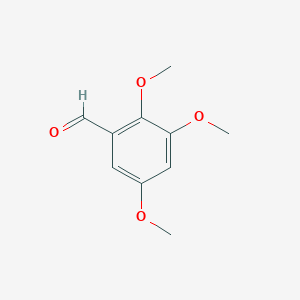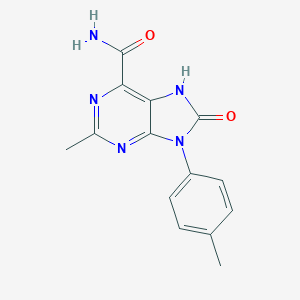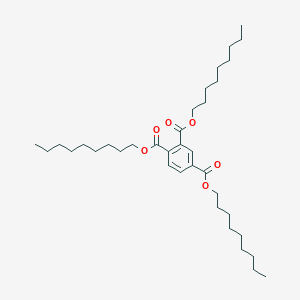
Nonyl undecyl phthalate
Overview
Description
“Nonyl undecyl phthalate” is a type of phthalic acid ester . It is also known as “1,2-Benzenedicarboxylic acid, 1-nonyl 2-undecyl ester” and "1,2-Benzenedicarboxylic acid, nonyl undecyl ester, branched and linear" .
Molecular Structure Analysis
“Nonyl undecyl phthalate” has a molecular formula of C28H46O4 . The molecule contains a total of 78 bonds, including 32 non-H bonds, 8 multiple bonds, 19 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 esters (aromatic) .Physical And Chemical Properties Analysis
“Nonyl undecyl phthalate” has a density of 1.0±0.1 g/cm3, a boiling point of 454.2±13.0 °C at 760 mmHg, and a flash point of 243.7±9.3 °C . It has a molar refractivity of 133.2±0.3 cm3, a polar surface area of 53 Å2, and a polarizability of 52.8±0.5 10-24 cm3 .Scientific Research Applications
Plasticizers and Additives
“Nonyl undecyl phthalate” belongs to a class of chemicals known as Phthalic Acid Esters (PAEs), which are widely used as plasticizers and additives . They are used to improve the mechanical extensibility and flexibility of various products .
Biosynthesis in Nature
PAEs, including “Nonyl undecyl phthalate”, have been found in plant and microorganism sources, suggesting the possibility that they might be biosynthesized in nature . They have been identified in the organic solvent extracts, root exudates, and essential oils of a large number of different plant species .
Biological Activities
PAEs are reported to possess allelopathic, antimicrobial, insecticidal, and other biological activities . These activities might enhance the competitiveness of plants, algae, and microorganisms to better accommodate biotic and abiotic stress .
Synthesis Process
The synthesis of “Nonyl undecyl phthalate” proceeds in two stages: in the first stage, a monoester is formed, which is very fast and irreversible. The second stage involves the esterification of the monoester towards the diester, which is slow and requires a catalyst .
Softeners of PVC
Phthalates of higher aliphatic alcohols like “Nonyl undecyl phthalate” are mainly used as softeners of PVC (Polyvinyl Chloride), accounting for about 90% of the production .
Special Applications
Phthalate blends of di (heptyl-nonyl) phthalate and di (heptyl-nonyl-undecyl) phthalate, which would include “Nonyl undecyl phthalate”, are used for special applications .
Mechanism of Action
Target of Action
Nonyl undecyl phthalate is a phthalic acid ester . Phthalates are known to interact with a variety of proteins, enzymes, and receptors . They are endocrine-disrupting chemicals (EDCs), which affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism .
Mode of Action
Phthalates, including nonyl undecyl phthalate, interfere with nuclear receptors in various neural structures involved in controlling brain functions . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Biochemical Pathways
Phthalates dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . They also disrupt the levels and activity of the HPA axis at multiple levels . Biodegradation of phthalates using microorganisms could play a significant role .
Pharmacokinetics
The physical-chemical properties of phthalates control their partitioning and fate in the environment . The air and water solubilities decrease by orders of magnitude from the short alkyl chain phthalates to the long alkyl chain phthalates . The octanol-water partition coefficient, which is a measure of hydrophobicity, increases by orders of magnitude with increasing alkyl chain length .
Result of Action
Phthalates can induce neurological disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior . They can alter the levels of ACTH as well as the steroidogenic process leading to the altered production of cortisol .
Action Environment
Phthalates are ubiquitous in all environmental compartments due to their widespread application . They have been widely detected throughout the worldwide environment . Their presence in the environment has attracted considerable attention due to their potential impacts on ecosystem functioning and on public health .
Safety and Hazards
Future Directions
Phthalates, including “Nonyl undecyl phthalate”, are not only identified in various synthetic products but also isolated and purified from various algae, bacteria, and fungi . This suggests the possibility that they might be biosynthesized in nature . Further studies are needed to increase the current knowledge concerning phthalates’ toxicity mechanism to comprehend their harmful effect on human health .
properties
IUPAC Name |
1-O-nonyl 2-O-undecyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-3-5-7-9-11-12-14-16-20-24-32-28(30)26-22-18-17-21-25(26)27(29)31-23-19-15-13-10-8-6-4-2/h17-18,21-22H,3-16,19-20,23-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBFJMAXNZVRRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883156 | |
| Record name | n-Nonyl n-undecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nonyl undecyl phthalate | |
CAS RN |
65185-89-9 | |
| Record name | 1-Nonyl 2-undecyl 1,2-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65185-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonyl undecyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Nonyl n-undecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonyl undecyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential health effects of Nonyl Undecyl Phthalate exposure in mammals?
A1: Research indicates that Nonyl Undecyl Phthalate, similar to other high molecular weight phthalates, primarily exerts its effects through its monoester metabolite, mono-(heptyl, nonyl, undecyl) phthalate (M711P). In rodent studies, M711P, along with other phthalate monoesters, demonstrated inhibition of gap junctional intercellular communication (GJIC) and induction of peroxisomal β-oxidation in rat and mouse hepatocytes. [] These effects were observed in a concentration-dependent manner, with significant inhibition of GJIC occurring at concentrations as low as 50 µM. [] Interestingly, these effects were not observed in hamster, monkey, or human hepatocytes, suggesting species-specific responses to phthalate monoesters. [] This species-specific response was further corroborated by in vivo studies where high doses of Di-isononyl phthalate (DINP) caused increased liver weight, inhibited GJIC, and increased DNA synthesis in rat and mouse livers, effects consistent with the tumorigenic response observed in chronic rodent studies. [] Notably, these effects exhibited a threshold, with lower doses not eliciting such responses. []
Q2: How does the structure of Nonyl Undecyl Phthalate impact its toxicity compared to other phthalates?
A2: While specific structural data for Nonyl Undecyl Phthalate wasn't provided in the research excerpts, studies examining a range of phthalates, including Nonyl Undecyl Phthalate, revealed a relationship between structure and toxicity in aquatic organisms. [, ] Lower molecular weight phthalates (C1 to C4 alkyl chain lengths), demonstrated increasing toxicity with decreasing water solubility. [] In contrast, higher molecular weight phthalates, including Nonyl Undecyl Phthalate (with alkyl chains of 6 carbons or more), showed minimal acute toxicity in aquatic species, likely due to their limited water solubility (≤1.1 mg/L). [] This suggests that the longer alkyl chains in Nonyl Undecyl Phthalate contribute to its lower acute toxicity in aquatic environments compared to smaller phthalates like dimethyl phthalate or diethyl phthalate. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B33027.png)
![(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B33028.png)





![(2R,4R)-2-(tert-Butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B33038.png)
